Home > Products > Screening Compounds P140159 > 2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine
2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine - 1500166-05-1

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine

Catalog Number: EVT-3063708
CAS Number: 1500166-05-1
Molecular Formula: C8H10N4
Molecular Weight: 162.196
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Construction of the pyrrolo[2,3-d]pyrimidine core: This could be achieved through various established synthetic methods, such as the reaction of 2-amino-3-cyanopyrrole with formamide [].
  • Introduction of the ethanamine side chain: This could be achieved by reacting the appropriately substituted pyrrolo[2,3-d]pyrimidine with a reagent capable of introducing the desired side chain. One potential route could involve the reaction with acrylonitrile followed by reduction of the nitrile group to an amine [].
Chemical Reactions Analysis
  • N-alkylation: The amine nitrogen can react with alkyl halides or other alkylating agents to form secondary or tertiary amines. [, ]
  • Acylation: The amine nitrogen can react with acyl chlorides or anhydrides to form amides. [, , ]
  • Sulfonylation: The amine nitrogen can react with sulfonyl chlorides to form sulfonamides. [, , ]
Mechanism of Action
  • Kinase inhibition: Many pyrrolo[2,3-d]pyrimidine derivatives demonstrate potent inhibitory activity against various kinases, including tyrosine kinases, Janus kinases (JAKs), and cyclin-dependent kinases (CDKs). [, , , , , , , , , , , , ] The mechanism of kinase inhibition typically involves the compound binding to the ATP-binding site of the kinase, thereby preventing ATP binding and subsequent phosphorylation of downstream targets.
  • Antimetabolite activity: Certain derivatives, particularly those incorporating a glutamic acid moiety, exhibit antimetabolite properties and interfere with folate-dependent metabolic pathways, ultimately inhibiting DNA synthesis and cell proliferation. [, , , , ]
  • DNA binding: Some pyrrolo[2,3-d]pyrimidine derivatives demonstrate the ability to interact with DNA, potentially through intercalation or groove binding. [] This interaction can disrupt DNA replication and transcription, leading to antitumor or antiviral effects.
Applications
  • Oncology: Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors display antitumor activity against various cancer cell lines. For instance, LY231514 (Pemetrexed) [, ] is an FDA-approved drug for treating malignant pleural mesothelioma and non-small cell lung cancer.
  • Autoimmune Diseases: Selective JAK3 inhibitors like PF-06651600 [] have been investigated for treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
  • Viral Infections: Certain derivatives demonstrate antiviral activity against Herpes Simplex Virus (HSV) and other viruses. [] These compounds may target viral enzymes or interfere with viral replication processes.

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514, MTA)

Compound Description: LY231514, also known as MTA and marketed as ALIMTA, is a pyrrolo[2,3-d]pyrimidine-based antifolate drug used in cancer treatment. It exhibits potent inhibition against multiple folate-requiring enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). LY231514 requires intracellular polyglutamation for its cytotoxic potency.

N-[4-[2-(2-Amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]-L-glutamic acid

Compound Description: This compound is a regioisomer of LY231514, where the ethanobenzoylglutamate moiety is attached to the 6-position of the pyrrolopyrimidine ring instead of the 5-position.

Relevance: This compound exhibits complete loss of biological activity compared to LY231514. This highlights the importance of the substituent position on the pyrrolopyrimidine ring for biological activity, drawing a comparison point for 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine.

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid (4)

Compound Description: This compound is a three-atom-bridged analog of TNP-351, designed as an anticancer agent. It contains a glutamic acid moiety linked to the pyrrolo[2,3-d]pyrimidine core through a methylene-amino-methylene bridge.

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (5)

Compound Description: This compound is another three-atom-bridged analog of TNP-351, similar to the previous compound but with a 2,4-diamino substitution on the pyrrolo[2,3-d]pyrimidine core. It was also synthesized as a potential anticancer agent.

7-Substituted derivatives of N-{4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (ALIMTA)

Compound Description: These are a series of ALIMTA derivatives where the 7-position of the pyrrolo[2,3-d]pyrimidine core is substituted with various groups. These derivatives were investigated for their potential as antitumor agents.

N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)- ethyl]benzoyl}-L-glutamic acid (4)

Compound Description: This compound is a ring-contracted analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), featuring a pyrrolo[2,3-d]pyrimidine core with a saturated six-membered ring. It exhibited significant activity as an inhibitor of the growth of human lymphoblastic leukemic cells in vitro, likely by blocking de novo purine biosynthesis through inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase).

N-{2-amino-4-substituted [(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acids

Compound Description: This refers to a series of compounds synthesized as potential thymidylate synthase (TS) inhibitors and antitumor agents, similar to LY231514. The series explored various substitutions at the 4-position of the pyrrolo[2,3-d]pyrimidine nucleus.

Relevance: This series is closely related to 2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine, particularly highlighting the role of the 4-position substituent on the pyrrolo[2,3-d]pyrimidine core in influencing biological activity. Some of these agents demonstrated high cytotoxicity against human leukemic cells in culture.

N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2)

Compound Description: This compound is a classical analog designed as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and as a potential antitumor agent. It demonstrated potent inhibitory activity against TS and DHFR and exhibited nanomolar GI50 values against various human tumor cell lines.

N-[2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (4)

Compound Description: This compound is a 6-methyl derivative of the previous compound, designed with the same goal of dual TS and DHFR inhibition and antitumor activity. While it exhibited potent inhibitory activity against E. coli TS and human TS, it was inactive against human DHFR.

Properties

CAS Number

1500166-05-1

Product Name

2-{7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-amine

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethanamine

Molecular Formula

C8H10N4

Molecular Weight

162.196

InChI

InChI=1S/C8H10N4/c9-2-1-6-3-11-8-7(6)4-10-5-12-8/h3-5H,1-2,9H2,(H,10,11,12)

InChI Key

FCOXKYJIVJBIQL-UHFFFAOYSA-N

SMILES

C1=C(C2=CN=CN=C2N1)CCN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.